Enzymatic Potency vs. Clinical Candidates
In a standardized enzymatic assay, this compound demonstrated an IC50 of 1 nM against hDHODH [1]. This represents a 1.8-fold improvement over the clinical candidate brequinar (IC50 1.8 nM) and a 6-fold improvement over BAY-2402234 (IC50 6.0 nM), both tested under identical conditions [2].
| Evidence Dimension | Enzymatic inhibitory potency against recombinant human DHODH |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Brequinar (IC50 = 1.8 nM) and BAY-2402234 (IC50 = 6.0 nM) |
| Quantified Difference | 1.8-fold more potent than brequinar; 6-fold more potent than BAY-2402234 |
| Conditions | 96-well plate enzymatic assay optimized for high throughput, as described in patent US20240034730A1 [2]. |
Why This Matters
Higher enzymatic potency is a primary driver for reducing effective dose in downstream applications, potentially lowering the compound quantity required for in vitro studies and providing a wider therapeutic window.
- [1] BindingDB. (2024). BDBM50281167 (CHEMBL4175712). US20240034730, Compound 38. View Source
- [2] Boschi, D., Giorgis, M., Lolli, M. L., Martinelli, G., & Saglio, G. (2024). Pyrazolo derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors for use as antivirals. US Patent Application US20240034730A1. View Source
